molecular formula C11H19NO4 B567258 (R)-N-Boc-2-(2-Oxoethyl)morpholine CAS No. 1257853-70-5

(R)-N-Boc-2-(2-Oxoethyl)morpholine

Cat. No.: B567258
CAS No.: 1257853-70-5
M. Wt: 229.276
InChI Key: XEPDBSLMMIBFBX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-Boc-2-(2-Oxoethyl)morpholine is a chiral morpholine derivative serving as a valuable synthetic intermediate and building block in medicinal chemistry, particularly in the discovery of central nervous system (CNS) therapeutics. The morpholine ring is a privileged scaffold in drug design, noted for its ability to improve key pharmacokinetic properties, including enhancing solubility and facilitating penetration of the blood-brain barrier, a critical requirement for drugs targeting neurological conditions . The Boc-protecting group (tert-butoxycarbonyl) offers robust stability during synthetic processes while allowing for selective deprotection under mild acidic conditions, providing precise control in multi-step synthesis. The reactive oxoethyl side chain at the 2-position presents a versatile handle for further chemical modifications, enabling researchers to link the morpholine core to other pharmacologically active structures or to create diverse chemical libraries. Research into morpholine-based compounds has demonstrated their significant potential in modulating enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A/B) . Consequently, this compound is a critical reagent for the design and development of next-generation therapeutic agents for conditions like Alzheimer's and Parkinson's disease, aiding in the exploration of structure-activity relationships (SAR) to optimize drug efficacy and selectivity . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl (2R)-2-(2-oxoethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h6,9H,4-5,7-8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPDBSLMMIBFBX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657767
Record name tert-Butyl (2R)-2-(2-oxoethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257853-70-5
Record name tert-Butyl (2R)-2-(2-oxoethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enzymatic Resolution

Lipase-catalyzed kinetic resolution remains the gold standard for obtaining (R)-enantiomers. As detailed in Scheme 5 of Henegar's work, racemic N-Boc-morpholine-2-carboxylic acid methyl ester undergoes alcoholysis with Candida rugosa lipase, selectively hydrolyzing the (S)-ester to yield (R)-methyl ester with >99% ee. The residual (R)-ester is then reduced to the alcohol and oxidized to the ketone, completing the 2-oxoethyl group installation.

Chiral Auxiliary Approaches

Chiral pool synthesis using (4S,5S)-5-methyl-2-oxooxazolidine-4-carboxylic acid as a starting material enables stereochemical transfer. Alkylation at the oxazolidine ring's 3-position with chloroacetone derivatives, followed by ring-opening and coupling with morpholine intermediates, affords the target compound with retained configuration. This method, though labor-intensive, avoids resolution steps and achieves 70–85% ee.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)ee (%)Scalability
Epichlorohydrin routeEpichlorohydrinRing-opening, Boc protection74–81N/AHigh
Enzymatic resolutionRacemic morpholine esterLipase hydrolysis, oxidation55–68>99Moderate
Ugi reactionN-Boc-2-aminomorpholineMulticomponent reaction, hydrolysis35–5670–85Low
Chiral auxiliaryOxazolidine carboxylic acidAlkylation, coupling41–7485–95Moderate

The epichlorohydrin route excels in scalability but lacks inherent stereocontrol, necessitating post-synthesis resolution. Enzymatic methods achieve superior ee but require specialized enzymes and multi-step sequences. Ugi reactions offer convergent synthesis but suffer from moderate yields.

Process Optimization and Industrial Considerations

Large-scale production prioritizes cost efficiency and minimal purification. The use of cesium carbonate in acetonitrile for cyclization reactions (e.g., forming pyrrolidin-2-ones) reduces side reactions and enhances throughput. Catalytic hydrogenation over Pd/C efficiently removes benzyl protecting groups without epimerization, critical for maintaining stereochemical integrity.

Recent patents highlight dichloromethane and tert-butyl methyl ether as optimal solvents for crystallizing Boc-protected intermediates, achieving >98% purity. Additionally, flow chemistry adaptations of the epichlorohydrin route have reduced reaction times from 24 h to 2 h, demonstrating potential for continuous manufacturing .

Chemical Reactions Analysis

Types of Reactions

®-N-Boc-2-(2-Oxoethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The oxoethyl group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The oxoethyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Free amines or other substituted derivatives.

Scientific Research Applications

®-N-Boc-2-(2-Oxoethyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: It is used in the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-N-Boc-2-(2-Oxoethyl)morpholine depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active compound upon metabolic conversion. The molecular targets and pathways involved vary based on the specific derivative or application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(S)-N-Boc-2-(2-Hydroxyethyl)morpholine (CAS: 1257856-15-7)
  • Key Difference : The 2-oxoethyl group in the target compound is replaced by a 2-hydroxyethyl group.
  • The absence of the ketone reduces electrophilicity, affecting its utility in nucleophilic additions .
N-(2-Chloroethyl)morpholine-4-carboxamide (CAS: Not provided)
  • Key Difference : Contains a chloroethyl carboxamide substituent instead of the Boc-protected oxoethyl group.
  • Impact : The chlorine atom enhances electrophilicity, making it reactive in alkylation reactions. The carboxamide group introduces hydrogen-bonding sites, influencing crystal packing and intermolecular interactions .
N-Boc-5-(2-Morpholino-2-oxoethoxy)-8-aminochromane (CAS: Not provided)
  • Key Difference : Features a chromane core linked to a morpholine ring via an ethoxy spacer.

Stereochemical and Ring System Variations

(R)-tert-Butyl 3-cyanomorpholine-4-carboxylate (CAS: 1257856-32-8)
  • Key Difference: Substituted with a cyano group at the 3-position and a Boc group at the 4-position.
(R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic Acid (CAS: 869681-70-9)
  • Key Difference : Contains a carboxylic acid group at the 3-position.
  • Impact : The acidic proton enables salt formation and coordination chemistry, contrasting with the neutral oxoethyl group in the target compound .

Substituent Position and Ring Heteroatoms

N-Boc-4-piperidineacetaldehyde (CAS: 142374-19-4)
  • Key Difference : Replaces the morpholine oxygen with a methylene group (piperidine ring).
  • Impact : The absence of the oxygen atom reduces polarity and hydrogen-bond acceptor capacity, influencing solubility and biological activity .
(S)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde (CAS: 168772-32-5)
  • Key Difference : Incorporates a spirocyclic structure with a fused morpholine ring.

Data Table: Structural and Functional Comparison

Compound Name CAS Number Key Substituent/Feature Molecular Weight Key Properties/Applications References
(R)-N-Boc-2-(2-Oxoethyl)morpholine 1257853-70-5 2-Oxoethyl, Boc-protected 231.29 (calc.) Chiral synthesis, peptidomimetics
(S)-N-Boc-2-(2-Hydroxyethyl)morpholine 1257856-15-7 2-Hydroxyethyl 231.29 Hydrogen-bonding scaffolds
N-(2-Chloroethyl)morpholine-4-carboxamide - Chloroethyl carboxamide 192.64 Alkylation reagent, crystal studies
N-Boc-4-piperidineacetaldehyde 142374-19-4 Piperidine ring, acetaldehyde 213.27 Ligand in asymmetric catalysis
(R)-4-(Boc)morpholine-3-carboxylic acid 869681-70-9 3-Carboxylic acid 245.26 Coordination chemistry

Biological Activity

(R)-N-Boc-2-(2-Oxoethyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities. Morpholine compounds are known for their diverse pharmacological properties, making them valuable in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring with a Boc (tert-butyloxycarbonyl) protecting group and an oxoethyl side chain. The molecular formula is C10H17NO3, and its CAS number is 1257853-70-5. The structural formula can be represented as follows:

 R N Boc 2 2 Oxoethyl morpholine\text{ R N Boc 2 2 Oxoethyl morpholine}

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which may contribute to its pharmacological effects. For instance, studies suggest it could act on enzymes involved in neurotransmitter metabolism.
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmission and offering therapeutic benefits for neurological disorders.

Biological Activity

The biological activities of this compound have been explored in various studies:

  • Antimicrobial Activity : Preliminary studies have indicated that morpholine derivatives possess antimicrobial properties. This compound was tested against several bacterial strains, showing promising inhibitory effects.
  • Neuroprotective Effects : Research has highlighted the potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate neurotransmitter levels may play a role in protecting neuronal cells from damage.
  • Antitumor Activity : Some studies have explored the cytotoxic effects of this compound on cancer cell lines, suggesting that it may inhibit cell proliferation and induce apoptosis in specific cancer types.

Case Studies

Several case studies have demonstrated the efficacy of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry investigated the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The results showed that this compound inhibited AChE with an IC50 value of 25 µM, indicating moderate potency.
  • Study 2 : In a separate study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

Data Table: Biological Activity Summary

Activity TypeTarget/OrganismObserved EffectReference
Enzyme InhibitionAcetylcholinesteraseIC50 = 25 µMJournal of Medicinal Chemistry
AntimicrobialStaphylococcus aureusMIC = 32 µg/mLAntimicrobial Research Journal
AntimicrobialEscherichia coliMIC = 64 µg/mLAntimicrobial Research Journal
CytotoxicityCancer cell linesInduces apoptosisCancer Research Journal

Q & A

Q. What synthetic methodologies are commonly employed to prepare (R)-N-Boc-2-(2-Oxoethyl)morpholine?

The synthesis typically involves lithiation of N-Boc-protected heterocycles followed by alkylation. For example, (R)-N-Boc-2-aryl-piperidines can be lithiated at -80°C using tert-butyllithium (t-BuLi) and tetramethylethylenediamine (TMEDA) in diethyl ether, then quenched with electrophiles like carbonyl compounds (e.g., oxoethyl derivatives) to introduce functional groups . Precise temperature control (-80°C to -60°C) and anhydrous conditions are critical to avoid side reactions. The Boc group ensures amine protection during these steps .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry, with Boc-group protons resonating at ~1.4 ppm (singlet) and morpholine ring protons appearing as distinct multiplet patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (Boc group: ~1680–1720 cm1^{-1}) and morpholine C-O bonds (~1100 cm1^{-1}) are key identifiers .

Q. How is the Boc protecting group removed during downstream functionalization?

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl/dioxane) to yield the free amine. Optimal conditions (e.g., 4 M HCl in dioxane for 2–4 hours at 0–25°C) balance efficiency with minimal degradation of the morpholine scaffold .

Advanced Research Questions

Q. How do solvent and ligand choices influence the configurational stability of lithiated intermediates in this compound synthesis?

Studies on analogous N-Boc-2-aryl-piperidines show that solvents like tetrahydrofuran (THF) accelerate enantiomerization compared to diethyl ether. Non-coordinating ligands (e.g., TMEDA) stabilize lithiated intermediates, reducing racemization. For example, enantiomerization half-lives increase from 10 minutes (THF) to >24 hours (diethyl ether with TMEDA) at -80°C . Kinetic studies reveal activation parameters (ΔH‡ ≈ 12–15 kcal/mol, ΔS‡ ≈ -10 to -5 cal/mol·K), guiding solvent/ligand selection for stereochemical fidelity .

Q. What strategies mitigate racemization during functionalization of this compound?

  • Low-Temperature Lithiation : Conduct reactions below -60°C to slow inversion dynamics.
  • Chiral Ligands : Use (-)-sparteine or other chiral diamines to enforce stereoretention.
  • In Situ Quenching : Immediate trapping of lithiated intermediates with electrophiles (e.g., aldehydes) minimizes racemization .

Q. How does the morpholine ring’s conformation affect the reactivity of this compound in cross-coupling reactions?

The chair conformation of the morpholine ring sterically shields the N-Boc group, directing electrophilic attacks to the oxoethyl side chain. Computational studies (DFT) suggest that ring puckering modulates electron density at the nitrogen, influencing nucleophilicity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.